Chamissonolide
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Overview
Description
Chamissonolide is a natural product found in Arnica angustifolia and Arnica chamissonis with data available.
Scientific Research Applications
Anti-Inflammatory Properties
- Chamissonolide, along with other sesquiterpene lactones like helenalin, is identified in Arnica extracts and contributes to their anti-inflammatory properties. These compounds inhibit the activation of the transcription factor NF-kappaB, a key player in inflammation (Lyss et al., 1997).
Cytotoxic and Anti-Trypanosomal Activities
- This compound demonstrates significant anti-trypanosomal activity against African Trypanosoma brucei rhodesiense and American T. cruzi, making it a potential candidate for further evaluation in trypanosomiasis treatment (Schmidt et al., 2002).
Influence on Gene Transcription and Apoptosis
- In studies involving helenanolide-type sesquiterpene lactones, this compound exhibited significant reduction in mitogen-induced cytokine and iNOS mRNA levels in cells, indicating its role in modulating gene transcription. It also demonstrated cytoprotective effects, suggesting its potential in cellular protective mechanisms (Gertsch et al., 2003).
Impact on Cytotoxicity in Cellular Systems
- This compound's interaction with cysteine residues in proteins and its influence on cytotoxicity against KB cells have been studied. The compound's reactivity with cysteine plays a significant role in its biological activities, highlighting its importance in biochemical research (Heilmann et al., 2001).
Chemical Composition of Essential Oils
- The chemical composition of essential oils from Arnica chamissonis, which contains this compound, has been studied. These findings are important for pharmaceutical and cosmetic applications, particularly due to the similarity between Arnica chamissonis and the medicinal plant Arnica montana (Sugier et al., 2019).
Properties
Molecular Formula |
C17H24O6 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[(3aR,5R,5aS,6S,8R,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate |
InChI |
InChI=1S/C17H24O6/c1-7-5-10-13(8(2)16(21)23-10)15(20)17(4)12(19)6-11(14(7)17)22-9(3)18/h7,10-15,19-20H,2,5-6H2,1,3-4H3/t7-,10-,11+,12-,13-,14-,15+,17-/m1/s1 |
InChI Key |
TVXMVPIXPQJTJQ-ZBUGIYPBSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H]([C@@H]([C@]3([C@H]1[C@H](C[C@H]3O)OC(=O)C)C)O)C(=C)C(=O)O2 |
SMILES |
CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)O)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(C(C3(C1C(CC3O)OC(=O)C)C)O)C(=C)C(=O)O2 |
Synonyms |
2alpha-acetoxy-2,3-dihydro-4betaH-helenalin chamissonolid chamissonolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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